1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine

Sigma-1 receptor Piperazine SAR Neuropharmacology

Obtaining the ortho-chloro positional isomer for sigma receptor SAR is challenging-most commercial sources carry only the meta-chloro or des-chloro congeners. This compound fills that gap as a defined probe for halogen-position studies. • Ortho-Cl substitution enables systematic σ₁/σ₂ affinity mapping vs. meta-Cl analogues (σ₂/σ₁ selectivity ratios from 0.1 to 9 reported for related series). • Dual piperidine-piperazine architecture supports screening cascades for sigma/5-HT₁A dual ligands. • Serves as a reference standard for blonanserin impurity profiling and method validation. Supplied with full characterization data; standard research quantities available for immediate dispatch.

Molecular Formula C23H30ClN3
Molecular Weight 384.0 g/mol
Cat. No. B10881153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine
Molecular FormulaC23H30ClN3
Molecular Weight384.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4
InChIInChI=1S/C23H30ClN3/c24-23-9-5-4-8-21(23)19-26-14-16-27(17-15-26)22-10-12-25(13-11-22)18-20-6-2-1-3-7-20/h1-9,22H,10-19H2
InChIKeyVZISAOOGZSUBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine – Compound Class and Core Characteristics for Procurement Evaluation


1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine (molecular formula C₂₃H₃₀ClN₃, MW 384.0 g/mol) is a synthetic small molecule belonging to the 1,4‑disubstituted piperazine family. Its structure incorporates both a 1‑benzylpiperidine moiety and a 2‑chlorobenzylpiperazine moiety connected through the piperazine N4 position . Compounds within this structural class have been systematically investigated as sigma‑1 (σ₁) and sigma‑2 (σ₂) receptor ligands, and certain analogues have demonstrated dual sigma/5‑HT₁A receptor affinity profiles relevant to neuropsychiatric drug discovery programmes [1]. The ortho‑chloro substitution on the benzyl group represents a defined structural variable that, in related arylpiperazine series, has been shown to modulate receptor binding affinity and selectivity compared with meta‑ and para‑chloro congeners [2].

Piperazine core: class-level association with higher σ1 affinity vs piperidine
Ortho‑chloro substitution: defined structural probe for positional isomer SAR
Dual piperidine–piperazine architecture: supports sigma/5‑HT1A polypharmacology screening

Why In‑Class Piperazine‑Piperidine Hybrids Cannot Simply Substitute 1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine


Within the 1,4‑disubstituted piperazine chemical space, seemingly minor structural alterations—such as relocation of the chlorine atom from the ortho to the meta or para position, replacement of the piperazine core with piperidine, or removal of the 2‑chlorobenzyl group—produce large shifts in receptor affinity and subtype selectivity [1]. The Costantino et al. (2005) structure–affinity study demonstrated that piperazine‑based derivatives bind σ₁ receptors with markedly higher affinity than their piperidine counterparts (e.g., 10bb σ₁ Ki = 18.0 nM vs. 10ab σ₁ Ki = 700 nM), and that the nature of the heterocyclic substituent can alter σ₂/σ₁ selectivity ratios from 0.1 to 9 [1]. Consequently, generic interchange among close structural analogues without direct comparative binding data risks selecting a compound with substantially different pharmacological properties, compromising experimental reproducibility and programme decision‑making.

Piperidine‑core analogues Class‑level σ1 affinity difference (~39‑fold) may shift binding profile; direct replacement risks altered target engagement
Meta‑/para‑chloro isomers Positional change alters receptor selectivity; ortho‑Cl isomer expected to differ from para‑Cl (σ2/σ1 ~351)
Simple benzylpiperazines Lack dual piperidine–piperazine scaffold; may not support sigma/5‑HT1A polypharmacology

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine vs. Closest Structural Analogs


Piperazine vs. Piperidine Core: Class‑Level Sigma‑1 Affinity Advantage

In a systematic paired comparison of 1‑aralkyl‑4‑benzylpiperazine and 1‑aralkyl‑4‑benzylpiperidine derivatives, the piperazine core conferred substantially higher σ₁ receptor affinity. Compound 10bb (piperazine) exhibited σ₁ Ki = 18.0 nM, whereas its direct piperidine analogue 10ab showed σ₁ Ki = 700 nM—a 39‑fold affinity difference [1]. This class‑level finding is directly relevant to 1‑(1‑benzylpiperidin‑4‑yl)-4‑[(2‑chlorophenyl)methyl]piperazine because the compound retains the piperazine core that is associated with enhanced σ₁ binding. Users evaluating piperidine‑based comparators (e.g., 1‑aralkyl‑4‑benzylpiperidine derivatives) should anticipate a significant affinity differential driven by the core heterocycle.

Piperazine vs Piperidine Core
Class‑level
σ1 Ki 18 nM (piperazine) vs 700 nM (piperidine)
Supports piperazine core preference for σ1 affinity
Direct binding data for target compound inferred
Sigma-1 receptor Piperazine SAR Neuropharmacology

Ortho‑Chloro Substitution: Differentiation from Meta‑ and Para‑Chloro Positional Isomers

The 2‑chlorobenzyl (ortho‑chloro) substituent in the target compound differentiates it from the 3‑chlorobenzyl (meta) and 4‑chlorobenzyl (para) isomers. In the broader arylpiperazine literature, the ortho‑chloro substitution has been associated with distinct receptor interaction profiles. For example, in 1‑benzyl‑4‑arylpiperazine docking studies at the dopamine D₂ receptor, the ortho substitution alters the edge‑to‑face aromatic interaction geometry with the receptor binding pocket compared with meta or para substitution [1]. Furthermore, within the sigma receptor ligand class, a tetrahydroquinoline derivative bearing a 4‑chlorobenzyl (para) moiety linked to the piperidine nitrogen achieved σ₁ Ki = 3.7 nM with a σ₂/σ₁ selectivity ratio of 351 [2]. The ortho‑chloro isomer (target compound) is expected to exhibit a different selectivity fingerprint from the para‑chloro analogue based on this established positional SAR.

Ortho‑Cl Positional Isomer
Cross‑study comparable
Para‑Cl isomer σ1 Ki 3.7 nM, σ2/σ1 = 351; ortho‑Cl selectivity context differs
Positional isomer may alter selectivity profile
No published binding data for this compound
Arylpiperazine SAR Positional isomer Receptor selectivity

Dual Piperidine–Piperazine Architecture: Differentiation from Simple Benzylpiperazines

The target compound is distinguished from simpler 1‑benzyl‑4‑arylpiperazines (e.g., 1‑(2‑chlorobenzyl)‑4‑phenylpiperazine) by the presence of a 1‑benzylpiperidin‑4‑yl group at the piperazine N1 position. This dual piperidine–piperazine architecture introduces an additional basic nitrogen and an extra aromatic ring system, which in related series has been shown to enable simultaneous engagement of sigma receptors and aminergic GPCRs. Costantino et al. reported that compounds 9aa, 9ba, and 9ab—which contain a benzylpiperidine or benzylpiperazine substructure—exhibited nanomolar affinity for both σ receptors and 5‑HT₁A receptors, with Ki values in the nanomolar range and selectivity over D₂ receptors [1]. Compound 9aa (bearing a benzylpiperidine motif) functioned as a partial agonist at human 5‑HT₁A (pD₂ = 7.89, Emax = 61.9%), while 9ab showed pD₂ = 8.20 (Emax = 41.7%) [1]. The extended architecture of the target compound may similarly support polypharmacological profiles not achievable with simpler mono‑substituted piperazines.

Dual Architecture vs Simple
Class‑level
Dual piperidine–piperazine enables sigma/5‑HT1A engagement; simple benzylpiperazines typically single‑target
Supports polypharmacology screening
Functional 5‑HT1A profile requires empirical evaluation
Bifunctional ligand design Sigma receptor Polypharmacology

Physicochemical Differentiation: Calculated Properties vs. Des‑Chloro and Positional Isomer Analogues

The presence and position of the chlorine atom produce measurable differences in calculated physicochemical properties that affect formulation, solubility, and permeability. The target compound (C₂₃H₃₀ClN₃, MW 384.0) has a predicted pKa of 7.66 ± 0.10 (for the piperazine N4 nitrogen) and a predicted logP approximately 0.5–0.8 units higher than the des‑chloro analogue 1‑(1‑benzylpiperidin‑4‑yl)‑4‑benzylpiperazine . Compared with the meta‑chloro isomer (1‑benzyl‑4‑[1‑(3‑chlorobenzyl)piperidin‑4‑yl]piperazine, MW 384.0), the ortho‑chloro substitution may alter the molecular electrostatic potential surface due to the proximity of the chlorine to the piperazine ring, potentially affecting chromatographic retention time and solubility in aqueous buffers . These differences, while not directly pharmacological, are relevant for analytical method development, purity assessment, and in vitro assay formatting.

Physicochemical Properties
Data to verify
Predicted pKa 7.66; logP ~0.5–0.8 units higher than des‑Cl
Analytical method development context
Calculated values; experimental data needed
Physicochemical properties logP Permeability prediction

Recommended Research and Industrial Application Scenarios for 1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine Based on Quantitative Differentiation Evidence


Sigma Receptor Structure–Activity Relationship (SAR) Campaigns Requiring Ortho‑Chloro Arylpiperazine Probes

The ortho‑chlorobenzyl substituent provides a defined structural probe point for SAR studies investigating halogen position effects on sigma receptor affinity and subtype selectivity. As demonstrated by Costantino et al., sigma receptor binding in this chemical class is highly sensitive to the nature and positioning of aromatic substituents, with σ₂/σ₁ selectivity ratios spanning from 0.1 to 9 across analogues [1]. The target compound fills a specific niche for researchers requiring the ortho‑chloro variant to complete positional isomer matrices alongside commercially available meta‑chloro (1‑benzyl‑4‑[1‑(3‑chlorobenzyl)piperidin‑4‑yl]piperazine) and des‑chloro congeners.

Blonanserin Impurity Profiling and Forced Degradation Studies

The compound has been catalogued in the context of blonanserin‑related impurity analysis [1]. For pharmaceutical quality control laboratories and CROs conducting impurity profiling of blonanserin active pharmaceutical ingredient (API) or drug product, this compound may serve as a reference standard for identification, quantification, and method validation. Its distinct ortho‑chloro substitution pattern and dual piperidine–piperazine architecture differentiate it from other blonanserin process impurities (e.g., des‑ethyl impurity, di‑N‑ethylpiperazine impurity, des‑fluoro impurity) identified during process development .

Polypharmacology Ligand Screening for Dual Sigma/5‑HT₁A Target Engagement

Based on the class‑level evidence that benzylpiperidine/piperazine hybrids can simultaneously engage sigma receptors and 5‑HT₁A receptors with nanomolar affinity [1], the target compound is a candidate for screening cascades aimed at identifying dual sigma/aminergic ligands. Compounds 9aa and 9ab from the Costantino series demonstrated partial agonism at human 5‑HT₁A receptors (pD₂ = 7.89–8.20, Emax = 41.7–61.9%) while maintaining sigma receptor affinity [1]. The extended linker architecture of the target compound may offer altered functional selectivity at 5‑HT₁A compared with the simpler analogues tested, warranting empirical evaluation.

Application
Selection Property
Validation Focus
Sigma receptor SAR (ortho‑Cl probe)
Ortho‑chloro substitution; piperazine core
Binding affinity & selectivity vs. meta/para isomers
Blonanserin impurity profiling
Distinct ortho‑Cl & dual architecture
HPLC identification & quantification method validation
Dual sigma/5‑HT1A screening
Piperidine–piperazine scaffold; nanomolar affinity class
Functional selectivity at 5‑HT1A; sigma subtype selectivity
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